1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one
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Overview
Description
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxymethylene group, and a formyl group attached to an indolinone core. Its molecular formula is C15H9Cl2NO2.
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-dichlorophenylamine, which is then subjected to various reactions to introduce the indolinone core and the formyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one can be compared with other similar compounds, such as:
2,6-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and reactivity.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: Another compound with a dichlorophenyl group, used as an intermediate in the synthesis of pharmaceuticals.
Methyl 2,6-dichlorophenylacetate: A simpler compound with a dichlorophenyl group, used in various chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
110326-35-7 |
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Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-hydroxyindole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C16H9Cl2NO3/c17-12-2-1-3-13(18)15(12)19-14-6-9(7-20)4-5-10(14)11(8-21)16(19)22/h1-8,22H |
InChI Key |
VAPGXGRQEWDOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=O)C(=C2O)C=O)Cl |
Origin of Product |
United States |
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